![molecular formula C13H11F3N4OS B2701201 [(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea CAS No. 551921-76-7](/img/structure/B2701201.png)
[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde thiosemicarbazone, is a solid substance with a molecular weight of 328.32 . It is a derivative of thiourea, which is a planar molecule often used in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11F3N4OS/c14-13(15,16)21-11-5-3-9(4-6-11)20-7-1-2-10(20)8-18-19-12(17)22/h1-8H,(H3,17,19,22)/b18-8- . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.Chemical Reactions Analysis
Thioureas, which this compound is a derivative of, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Applications De Recherche Scientifique
Antiviral, Antitubercular, and Anticancer Activities
Thiourea derivatives have been synthesized and evaluated for their antiviral, antitubercular, and anticancer activities. A series of novel thiourea compounds showed promising in vitro activity against various viruses, including HIV-1, HIV-2, HSV-1, HSV-2, and others, as well as antimycobacterial activity against Mycobacterium tuberculosis H37 Rv. These compounds also exhibited anticancer activity in cytotoxicity screening on A 549 and L 929 cell lines, indicating their potential as therapeutic agents (Çıkla, 2010).
Coordination Chemistry and Structural Properties
The coordination behavior of a novel bisthiourea tripodal ligand with transition metals has been studied, revealing diverse complex geometries. This research highlights the structural versatility of thiourea derivatives when interacting with metal ions, which is important for developing new materials and catalysts (Saad et al., 2012).
Synthesis of Heterocyclic Compounds
Thiourea derivatives have been utilized in the synthesis of various heterocyclic compounds with potential antiviral activity. These synthetic approaches demonstrate the role of thiourea derivatives in facilitating the formation of complex heterocyclic structures, which are of interest in medicinal chemistry (Attaby et al., 2006).
Herbicidal Activities
Research into thiourea derivatives has also extended into the agricultural sector, with studies on their herbicidal activities. A novel thiourea compound exhibited significant inhibitory activity against certain plant species, suggesting its potential use in weed management (Fu-b, 2014).
Photonic and Optoelectronic Applications
The nonlinear optical (NLO) properties of zinc (tris) thiourea sulfate (ZTS) crystals doped with glycine have been investigated. The study found enhancements in second harmonic generation efficiency, underscoring the importance of thiourea derivatives in the development of photonic and optoelectronic devices (Dhumane et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
[(Z)-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4OS/c14-13(15,16)21-11-5-3-9(4-6-11)20-7-1-2-10(20)8-18-19-12(17)22/h1-8H,(H3,17,19,22)/b18-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLZDTLGRFLMJO-LSCVHKIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NNC(=S)N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N\NC(=S)N)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

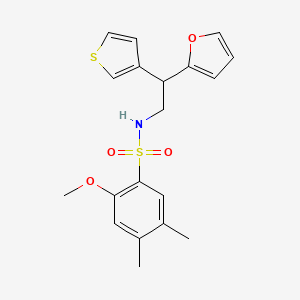
![5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazole-4-carbaldehyde](/img/structure/B2701122.png)

![N-(3,5-dimethylphenyl)-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2701125.png)
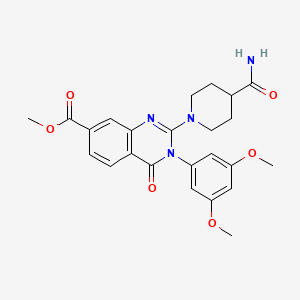
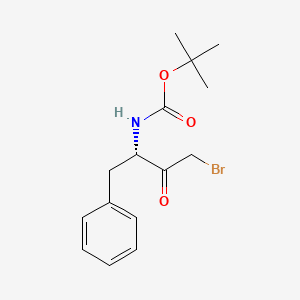
![5-[(4-Bromophenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B2701129.png)
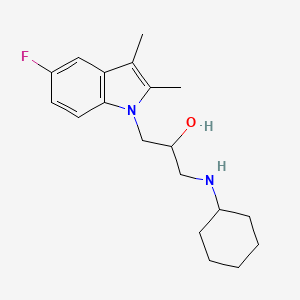
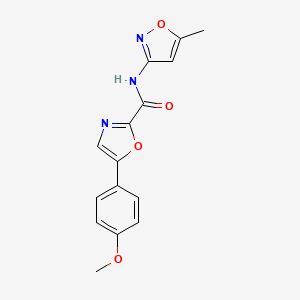
![2-Methyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole](/img/structure/B2701136.png)


methanone](/img/structure/B2701139.png)
